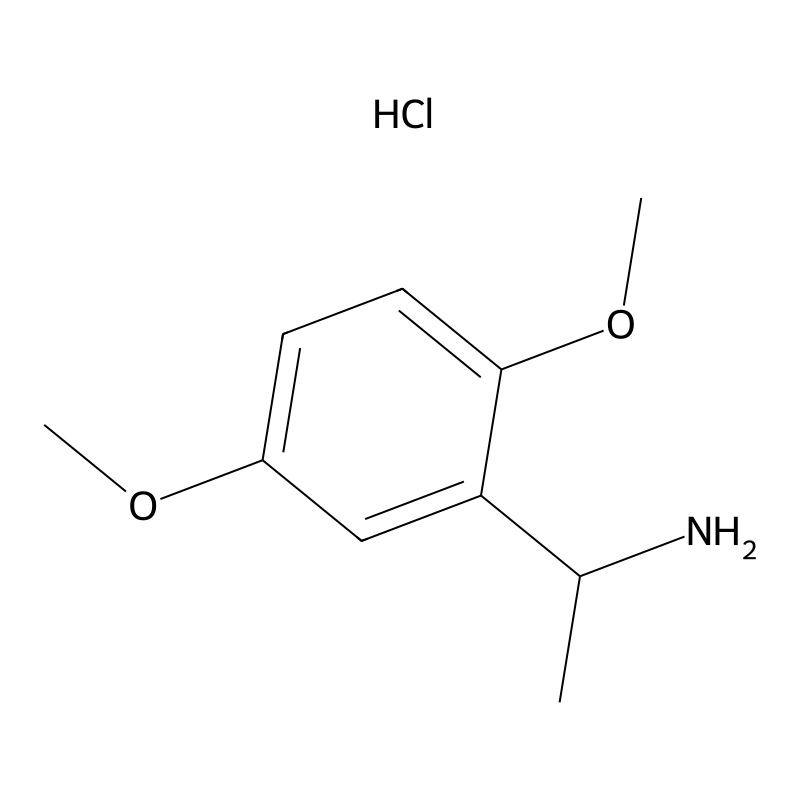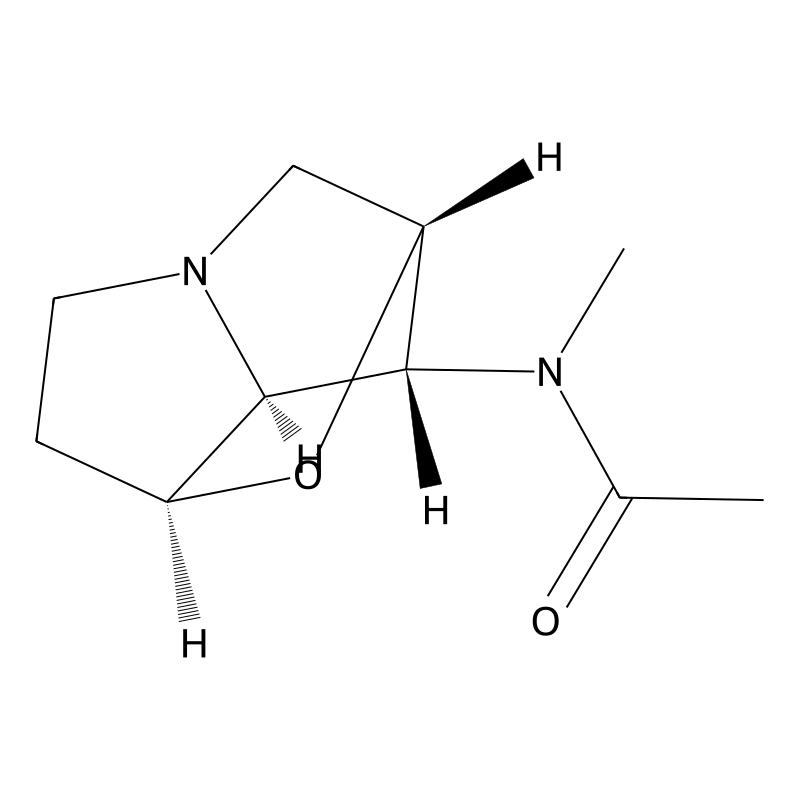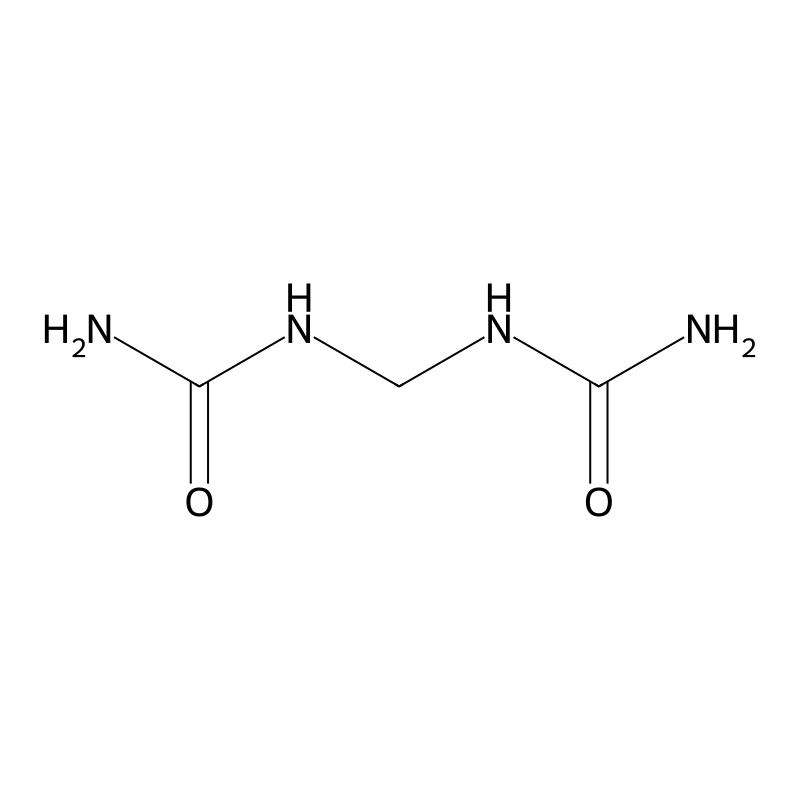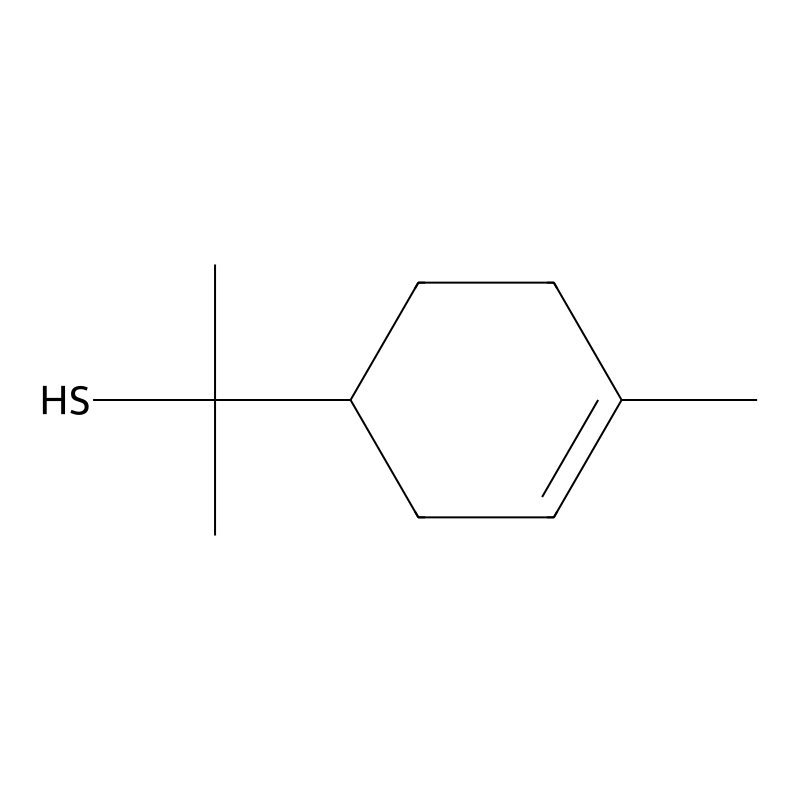1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Potential Precursor in Chemical Synthesis
1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, also known as 2C-H, is a lesser-known chemical belonging to the substituted phenethylamine class. Scientific research has primarily focused on its potential as a precursor in the synthesis of other psychedelic phenethylamines, particularly those within the 2C family (). Examples include 2C-B, 2C-I, and 2C-N ().
Pharmacological Studies and Limitations
There is limited scientific research available on the pharmacological properties of 2C-H itself. Due to its structure, some researchers believe it might be susceptible to rapid breakdown by monoamine oxidase enzymes in the body, potentially preventing significant psychoactive effects (). This hypothesis is supported by the lack of documented human trials involving 2C-H, as well as the absence of dosage or effect duration information in scientific literature like the book "PiHKAL" by Alexander Shulgin, a reference for psychedelic substances ().
1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride, also known by its chemical formula C10H16ClNO2, is a substituted phenethylamine compound. It features a dimethoxy group at the 2 and 5 positions of the phenyl ring, which contributes to its unique chemical properties. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and pharmacology. This compound is structurally related to other phenethylamines and is part of a broader class of psychoactive substances.
Due to the lack of human trials and limited research, the specific mechanism of action of 2C-H is unknown []. However, based on its structural similarity to other psychoactive phenethylamines, it is hypothesized to interact with serotonin receptors in the brain, potentially leading to altered mood and perception [].
- Alkylation: The amine group can undergo alkylation reactions to form quaternary ammonium salts.
- Acylation: The primary amine can react with acyl chlorides to form amides.
- Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes, although specific conditions would need to be optimized.
These reactions are essential for synthesizing derivatives that may exhibit different biological activities or improve pharmacological profiles.
The synthesis of 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride typically involves several key steps:
- Starting Materials: The synthesis often begins with readily available precursors such as 2,5-dimethoxybenzaldehyde and ethylamine.
- Reduction: A reduction reaction converts the aldehyde to the corresponding amine. This can be achieved through methods such as catalytic hydrogenation or using reducing agents like lithium aluminum hydride.
- Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the base amine with hydrochloric acid.
These methods allow for the production of high-purity compounds suitable for research purposes.
1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride has potential applications in several fields:
- Pharmacological Research: Due to its interaction with serotonin receptors, it is studied for potential therapeutic effects in mood disorders.
- Psychoactive Substance Studies: It serves as a model compound for investigating the mechanisms underlying psychoactive effects associated with similar phenethylamines.
- Chemical Synthesis: As a precursor in synthesizing other more complex compounds within medicinal chemistry.
Interaction studies have focused on how 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride interacts with various biological systems:
- Serotonergic System: Its binding affinity to serotonin receptors suggests significant interactions within the serotonergic system, which could influence mood and perception.
- Adrenergic Receptors: Preliminary studies indicate activity at adrenergic receptors, which may contribute to cardiovascular effects observed in some phenethylamines .
These studies are crucial for understanding both therapeutic potentials and risks associated with this compound.
Several compounds share structural similarities with 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride. Here are some notable examples:
The uniqueness of 1-(2,5-Dimethoxyphenyl)ethan-1-amine hydrochloride lies in its specific receptor interactions and potential therapeutic applications that differentiate it from these other compounds. Its pharmacological profile continues to be an area of interest in both academic and clinical research settings.
The compound 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride is a member of the broader class of substituted phenylethylamines, specifically characterized by the presence of two methoxy groups at the 2 and 5 positions of the aromatic ring and an ethan-1-amine side chain. The hydrochloride salt form is commonly used to enhance the compound's stability and solubility for research purposes. Structurally, the compound is defined by the following molecular formula: C10H15NO2·HCl, which corresponds to its base form, C10H15NO2, combined with hydrochloric acid to yield the salt.
The core structure of 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride can be visualized as an aromatic benzene ring substituted with methoxy groups at the ortho (2) and para (5) positions, and an ethan-1-amine group attached to the ring via the first carbon of the ethyl chain. This configuration imparts unique physicochemical properties, distinguishing it from other positional isomers and related phenylethylamine derivatives.
Table 1.1: Key Chemical Data for 1-(2,5-Dimethoxyphenyl)ethan-1-amine Hydrochloride
| Property | Value |
|---|---|
| Molecular Formula (base) | C10H15NO2 |
| Molecular Formula (hydrochloride) | C10H15NO2·HCl |
| Molecular Weight (hydrochloride) | 217.69 g/mol (approximate) |
| Structural Features | 2,5-dimethoxy substitution, ethan-1-amine side chain |
| Salt Form | Hydrochloride |
The systematic identification of this compound in chemical databases relies on both its IUPAC name and structural descriptors, such as the International Chemical Identifier (InChI) and Simplified Molecular Input Line Entry System (SMILES) notations. These identifiers facilitate unambiguous communication among chemists and are essential for database searches and regulatory documentation.
Positional Isomerism in Dimethoxyphenyl Derivatives
Overview of Positional Isomerism
Positional isomerism in aromatic compounds arises when substituent groups are attached to different positions on the benzene ring, resulting in compounds with identical molecular formulas but distinct structural arrangements and, consequently, different chemical properties. In the context of dimethoxyphenyl derivatives, the methoxy groups can occupy various positions, such as 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5- on the phenyl ring. Each positional isomer exhibits unique reactivity, electronic distribution, and potential for interaction with biological targets.
The 2,5-dimethoxy substitution pattern, as found in 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, is of particular significance in medicinal chemistry and psychoactive substance research. This arrangement is known to modulate the electronic environment of the aromatic ring, influencing both the compound's physical properties and its affinity for various receptor sites in biological systems.
Comparative Table of Dimethoxyphenyl Isomers
| Isomer Name | Methoxy Positions | Example Compound | Notable Features |
|---|---|---|---|
| 1-(2,3-dimethoxyphenyl)ethan-1-amine | 2,3 | 2,3-dimethoxyphenylethylamine | Less common in research |
| 1-(2,4-dimethoxyphenyl)ethan-1-amine | 2,4 | 2,4-dimethoxyphenylethylamine | Rare, distinct electronic effects |
| 1-(2,5-dimethoxyphenyl)ethan-1-amine | 2,5 | 2,5-dimethoxyphenylethylamine | Precursor to many research compounds |
| 1-(2,6-dimethoxyphenyl)ethan-1-amine | 2,6 | 2,6-dimethoxyphenylethylamine | Steric hindrance, less studied |
| 1-(3,4-dimethoxyphenyl)ethan-1-amine | 3,4 | 3,4-dimethoxyphenylethylamine | Related to mescaline analogs |
| 1-(3,5-dimethoxyphenyl)ethan-1-amine | 3,5 | 3,5-dimethoxyphenylethylamine | Less common, unique properties |
The 2,5-dimethoxy isomer is frequently encountered in the literature due to its relevance in the synthesis of both phenethylamine and amphetamine derivatives, many of which display significant pharmacological activity. The spatial arrangement of the methoxy groups at the 2 and 5 positions influences the electron density of the aromatic ring, which can affect the compound's interaction with enzymes and receptors.
Structural Implications of 2,5-Dimethoxy Substitution
The placement of methoxy groups at the 2 and 5 positions on the phenyl ring introduces both electronic and steric effects that differentiate the 2,5-dimethoxy isomer from other positional isomers. The electron-donating nature of the methoxy groups increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the substituents. This can enhance the compound's nucleophilicity and alter its reactivity in electrophilic aromatic substitution reactions.
Furthermore, the 2,5-dimethoxy pattern is known to confer increased stability to the aromatic system and can influence the compound's metabolic fate in biological systems. These structural features are critical in the design and development of research compounds within the phenethylamine and amphetamine classes.
Systematic Naming Conventions in Scientific Literature
IUPAC Nomenclature and Its Application
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic approach to naming organic compounds, ensuring consistency and clarity in chemical communication. For 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, the IUPAC name reflects both the substitution pattern on the aromatic ring and the nature of the side chain.
The IUPAC name is constructed as follows:
- The parent structure is ethan-1-amine, indicating a two-carbon chain with an amino group attached to the first carbon.
- The phenyl group is substituted at the 1-position of ethan-1-amine.
- The phenyl ring bears methoxy groups at the 2 and 5 positions.
- The hydrochloride indicates the presence of the salt form, resulting from the reaction of the amine with hydrochloric acid.
Thus, the full IUPAC name is: 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride.
Alternative Systematic Names and Identifiers
In addition to the IUPAC name, several other systematic identifiers are used in scientific literature and chemical databases to uniquely specify the compound. These include the International Chemical Identifier (InChI), the InChIKey, and the SMILES notation. Each of these identifiers encodes the structural information of the compound in a machine-readable format, facilitating database searches and interoperability.
Table 3.1: Systematic Identifiers for 1-(2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride
| Identifier Type | Value |
|---|---|
| IUPAC Name | 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride |
| InChI | InChI=1S/C10H15NO2.ClH/c1-7-4-5-8(12-2)10(6-7)9(11)13-3;/h4-6,9H,11H2,1-3H3;1H |
| InChIKey | XQDCTHGENBYORR-UHFFFAOYSA-N |
| SMILES | CC1=CC(OC)=C(C=C1OC)CCN.Cl |
These identifiers are essential for the precise cataloging of chemical substances and are widely used in cheminformatics, regulatory submissions, and scientific publications.
Synonyms and Common Names
While systematic names provide unambiguous identification, common names and synonyms are often used in the literature for convenience. For 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, synonyms may include 2,5-dimethoxyphenylethanamine hydrochloride, or simply 2,5-dimethoxyphenylethylamine hydrochloride, depending on the context. However, it is crucial to use systematic nomenclature in formal scientific communication to avoid confusion with other positional isomers or related compounds.
Representation in Chemical Databases
Major chemical databases, such as PubChem, ChemSpider, and others, catalog 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride under its systematic identifiers, providing detailed information on its structure, physicochemical properties, and related literature. These databases are invaluable resources for researchers seeking to access up-to-date information on the compound's classification and nomenclature.
Structural Relationships to Phenethylamine Classes
Core Structure of Phenethylamines
Phenethylamines are a broad class of organic compounds characterized by a phenyl ring attached to an ethylamine side chain. The general structure can be represented as C6H5-CH2-CH2-NH2, where the phenyl ring may be further substituted with various functional groups, such as methoxy, methyl, or halogen atoms. The diversity of substitution patterns gives rise to a wide array of compounds with distinct physicochemical and biological properties.
1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride is structurally related to the phenethylamine class by virtue of its ethylamine side chain and aromatic ring. The presence of methoxy groups at the 2 and 5 positions aligns it with a subset of phenethylamines known for their significance in neuropharmacological research.
Comparison with 2,5-Dimethoxyphenethylamine (2C-H)
A closely related compound is 2,5-dimethoxyphenethylamine, commonly referred to as 2C-H. The primary distinction between 1-(2,5-dimethoxyphenyl)ethan-1-amine and 2C-H lies in the length and branching of the side chain. While 2C-H possesses a straight ethylamine side chain, the ethan-1-amine derivative introduces a methyl group at the alpha position, resulting in a structure more akin to substituted amphetamines.
Table 4.1: Structural Comparison of Key Phenethylamine Derivatives
| Compound Name | Structural Formula | Key Features |
|---|---|---|
| 2,5-dimethoxyphenethylamine (2C-H) | C6H3(OCH3)2-CH2-CH2-NH2 | 2,5-dimethoxy substitution, straight ethylamine side chain |
| 1-(2,5-dimethoxyphenyl)ethan-1-amine | C6H3(OCH3)2-CH(CH3)-NH2 | 2,5-dimethoxy substitution, alpha-methyl group |
| 2,5-dimethoxyamphetamine (2,5-DMA) | C6H3(OCH3)2-CH(CH3)-NH2 | 2,5-dimethoxy substitution, alpha-methyl group |
The introduction of the alpha-methyl group, as seen in 1-(2,5-dimethoxyphenyl)ethan-1-amine, confers increased resistance to metabolic degradation by monoamine oxidase enzymes and can enhance the compound's ability to cross the blood-brain barrier. These structural modifications are central to the pharmacological activity of many substituted amphetamines and related research compounds.
Relationship to Substituted Amphetamines
Substituted amphetamines are a subclass of phenethylamines characterized by the presence of an alpha-methyl group on the ethylamine side chain. This structural feature is shared by 1-(2,5-dimethoxyphenyl)ethan-1-amine, positioning it within the broader context of amphetamine research. The 2,5-dimethoxy substitution pattern is a recurring motif in many psychoactive amphetamines, including compounds such as 2,5-dimethoxyamphetamine (2,5-DMA) and its various analogs.
The structural relationship between 1-(2,5-dimethoxyphenyl)ethan-1-amine and other substituted amphetamines is of significant interest in medicinal chemistry, as it informs both the design of novel compounds and the prediction of their biological activity.
Classification Within Substituted Amphetamine Research
Overview of Substituted Amphetamines
Substituted amphetamines encompass a diverse group of compounds derived from the core amphetamine structure by the introduction of various substituents on the aromatic ring and/or the side chain. These modifications can dramatically alter the compound's pharmacological profile, receptor affinity, and metabolic stability.
1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride is classified within this group due to its alpha-methylated ethylamine side chain and 2,5-dimethoxy substitution on the aromatic ring. This configuration is a hallmark of many compounds investigated for their neuropharmacological properties.
Historical Context and Research Significance
The study of substituted amphetamines has a rich history, with early research focusing on their stimulant and psychoactive effects. The 2,5-dimethoxy substitution pattern, in particular, has been extensively explored due to its prevalence in both naturally occurring and synthetic compounds. Researchers have synthesized and characterized numerous analogs, each exhibiting distinct activity profiles based on the nature and position of additional substituents.
Structural Classification Schemes
Chemical classification schemes for substituted amphetamines often categorize compounds based on the substitution pattern of the aromatic ring and the nature of the side chain. In this framework, 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride is grouped with other 2,5-dimethoxy-substituted amphetamines, which may include additional modifications at the 4-position or elsewhere on the ring.
Table 5.1: Classification of Selected Substituted Amphetamines
| Compound Name | Aromatic Substitution | Side Chain Modification | Classification Group |
|---|---|---|---|
| 2,5-dimethoxyamphetamine (2,5-DMA) | 2,5-dimethoxy | Alpha-methyl | 2,5-dimethoxyamphetamines |
| 2,5-dimethoxy-4-methylamphetamine (DOM) | 2,5-dimethoxy, 4-methyl | Alpha-methyl | 2,5-dimethoxy-4-substituted amphetamines |
| 1-(2,5-dimethoxyphenyl)ethan-1-amine | 2,5-dimethoxy | Alpha-methyl | 2,5-dimethoxyamphetamines |
This classification facilitates the systematic study of structure-activity relationships and guides the rational design of new compounds with desired properties.
Research Findings on 2,5-Dimethoxy Substituted Amphetamines
Extensive research has demonstrated that the 2,5-dimethoxy substitution pattern is critical for the activity of many substituted amphetamines. Studies have shown that modifications at the 4-position, such as the introduction of methyl, bromine, or other groups, can significantly alter the compound's affinity for serotonin receptors and its overall pharmacological profile [2] [4] [5] [6]. The parent compound, 1-(2,5-dimethoxyphenyl)ethan-1-amine, serves as a foundational structure for the synthesis of these analogs and is an important reference point in the field.
Strategic Approaches to Targeted Synthesis
The synthesis of 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride represents a significant challenge in medicinal chemistry due to the requirement for precise regioselectivity and functional group compatibility. Multiple strategic approaches have been developed to address this synthetic target, each offering distinct advantages and limitations.
Classical Reductive Amination Approach
The most widely adopted strategy involves reductive amination of 2,5-dimethoxyacetophenone with ammonia or ammonium acetate in the presence of reducing agents [1] [2]. This approach typically yields 65-85% of the target compound under optimized conditions. The method employs zinc and ammonium acetate in ethanol at elevated temperatures (80°C) for 36 hours, providing a reliable route for laboratory-scale synthesis.
Nitrostyrene Reduction Methodology
An alternative strategic approach utilizes β-nitrostyrene precursors, which undergo simultaneous reduction of both the nitro group and the alkene functionality [3] [4]. Recent investigations have demonstrated that NaBH4/CuCl2 systems can accomplish this transformation in 10-30 minutes with yields ranging from 62-83%. This method offers significant advantages in terms of reaction time compared to traditional approaches requiring 3-24 hours.
Trifluoroacetamide Protection Strategy
A particularly innovative approach involves protection of the phenethylamine nitrogen as a trifluoroacetamide, followed by aromatic functionalization [5]. This strategy provides excellent protection (94-99% yield) and allows for subsequent formylation and cyanation reactions. The trifluoroacetamide protecting group offers superior stability compared to phthalimide protection, eliminating the need for toxic hydrazine in deprotection steps.
Palladium-Catalyzed Cross-Coupling Strategies
Advanced synthetic methodologies have incorporated palladium-catalyzed cross-electrophile coupling reactions [6] [7]. These approaches enable the formation of β-phenethylamine derivatives through coupling of tosyl-protected aziridines with aryl iodides, achieving yields of 70-90% under mild photoredox conditions. The method demonstrates unprecedented reactivity with cyclic aziridines and provides excellent regioselectivity through nucleophilic iodide ring-opening mechanisms.
Isotopic Labeling Techniques for Mechanistic Studies
Isotopic labeling of phenethylamine derivatives has emerged as a crucial tool for mechanistic investigations and metabolic studies. The incorporation of stable isotopes enables detailed analysis of reaction pathways and biological processes.
Deuterium Labeling Methodologies
Deuterium incorporation has been extensively studied for phenethylamine derivatives, with particular focus on 2,5-dimethoxyphenethylamine analogues [8] [9]. The synthesis of deuterium-labeled compounds typically involves the use of 1,4-[2H6]-dimethoxybenzene as a starting material, yielding isotopically pure products (95-99% deuterium content) suitable for gas chromatography-mass spectrometry analysis.
The deuterium labeling process involves multiple synthetic steps beginning with the preparation of deuterated aromatic precursors. Key transformations include formylation, Wittig reactions, and reduction sequences that maintain isotopic integrity throughout the synthetic sequence. The resulting [2H6]-dimethoxyphenethylamine derivatives serve as essential internal standards for forensic and analytical applications.
Carbon-13 Labeling Applications
Carbon-13 labeling has been accomplished through palladium-catalyzed double carbonylation reactions [10] [11] [12]. This methodology enables the incorporation of two carbon-13 isotopes into phenethylamine derivatives using near-stoichiometric carbon monoxide. The approach provides a highly convergent single-step assembly of the carbon skeleton with excellent isotopic incorporation efficiency.
The palladium-catalyzed carbonylation process utilizes aryl iodides as substrates and achieves quantitative conversion under optimized conditions. The resulting [13C2]-labeled phenethylamines exhibit isotopic purities exceeding 95% and serve as valuable probes for nuclear magnetic resonance studies and metabolic investigations.
Nitrogen-15 and Oxygen-18 Labeling
Nitrogen-15 labeling has been achieved through isotopic exchange reactions involving ammonium-15N sources [13]. The methodology requires careful control of reaction conditions to ensure complete isotopic exchange while maintaining chemical integrity. Applications include protein interaction studies and metabolic pathway investigations.
Oxygen-18 labeling focuses on the methoxy substituents of dimethoxyphenethylamine derivatives. The technique employs isotopic water exchange reactions under acidic conditions, achieving isotopic purities of 95-98%. These labeled compounds provide valuable tools for studying metabolic demethylation pathways and enzyme-substrate interactions.
Stereoselective Synthesis Methods
The development of stereoselective synthetic methods for phenethylamine derivatives has attracted significant attention due to the importance of chirality in biological activity. Multiple approaches have been developed to access enantiomerically pure compounds.
Enzymatic Resolution Strategies
Enzymatic resolution represents the most successful approach for obtaining enantiomerically pure phenethylamine derivatives [14] [15]. Lipase-catalyzed resolution of racemic α-phenylethylamine derivatives achieves enantiomeric excesses exceeding 95% under optimized conditions. The methodology employs immobilized enzymes that demonstrate excellent selectivity toward one enantiomer while leaving the other unchanged.
Recent advances in enzyme engineering have expanded the substrate scope of transaminases for phenethylamine synthesis. Engineered ω-transaminases demonstrate broad substrate acceptance and achieve enantiomeric excesses exceeding 95% for various aromatic ketone substrates. The biocatalytic approach offers environmental advantages and enables continuous processing applications.
Asymmetric Hydrogenation Methodologies
Asymmetric hydrogenation using chiral rhodium and ruthenium complexes has been successfully applied to phenethylamine synthesis [16] [17]. The methodology achieves enantiomeric excesses of 90-99% through the use of chiral phosphine ligands such as BINAP and DuPhos. The approach demonstrates excellent substrate scope and functional group tolerance.
Chiral Auxiliary Applications
Chiral auxiliaries, particularly phenylethylamine derivatives, have been extensively employed in asymmetric synthesis [18] [19]. The methodology involves the formation of diastereomeric intermediates that can be separated by crystallization or chromatography. Subsequent cleavage of the auxiliary provides enantiomerically pure products with enantiomeric excesses of 85-95%.
Dynamic Kinetic Resolution
Dynamic kinetic resolution combines enzymatic resolution with in situ racemization to achieve theoretical yields of 100% for the desired enantiomer [20]. The methodology employs enzyme-catalyst combinations that simultaneously resolve the substrate while racemizing the undesired enantiomer. This approach achieves enantiomeric excesses of 90-99% with excellent overall yields.
Synthetic Routes Comparison and Optimization
Comprehensive evaluation of synthetic routes reveals significant variations in efficiency, scalability, and practical applicability. The optimization of synthetic pathways requires consideration of multiple factors including yield, reaction time, safety, and cost-effectiveness.
Yield Optimization Studies
Systematic optimization studies have identified critical parameters affecting reaction yields. Temperature optimization for zinc borohydride-mediated reductions demonstrates that yields increase dramatically above 90°C, achieving maximum efficiency at 93°C (84% yield) [21]. Below this temperature threshold, yields decrease significantly, with reactions at 60°C providing only 45% yield.
Solvent selection plays a crucial role in reaction optimization. The use of 2-propanol/water mixtures (2:1 ratio) in conjunction with heat application ensures optimal substrate solubility and facilitates product isolation. Alternative solvents including methanol and acetonitrile demonstrated inferior performance due to solubility limitations and extraction difficulties.
Reaction Time Optimization
Temporal optimization studies reveal substantial differences between synthetic methodologies. Traditional approaches requiring overnight reactions (12-24 hours) can be reduced to 30 minutes through the implementation of advanced synthetic strategies [3]. The NaBH4/CuCl2 system demonstrates particular efficiency, accomplishing complete reduction within 10-30 minutes at optimized temperatures.
Microwave-assisted synthesis provides additional time advantages, reducing reaction times to 10-60 minutes while maintaining high yields (80-95%). The methodology requires specialized equipment but offers significant advantages for rapid synthesis applications.
Safety and Environmental Considerations
Modern synthetic approaches prioritize safety and environmental sustainability. The replacement of toxic reagents such as hydrazine with safer alternatives represents a significant advancement. Trifluoroacetamide protecting groups eliminate the need for hydrazine deprotection, reducing both toxicity and environmental impact [5].
Flow chemistry applications enable continuous processing with enhanced safety profiles. The methodology reduces solvent requirements and enables automated synthesis with improved reproducibility. Scale-up considerations favor flow chemistry approaches for industrial applications.
Cost-Effectiveness Analysis
Economic evaluation of synthetic routes considers reagent costs, equipment requirements, and labor intensity. Enzymatic synthesis methods, while requiring specialized enzymes, offer long-term cost advantages through high selectivity and minimal waste generation. The initial investment in enzyme development is offset by reduced purification costs and improved yields.
Palladium-catalyzed methodologies, despite higher catalyst costs, provide superior functional group tolerance and regioselectivity. The methodology enables single-step transformations that eliminate multiple protection-deprotection sequences, resulting in overall cost savings.
Deuterium Labeling Applications for Research
Deuterium labeling of phenethylamine derivatives has emerged as an essential tool for mechanistic studies, metabolic investigations, and pharmacokinetic research. The strategic incorporation of deuterium enables detailed analysis of reaction mechanisms and biological processes.
Mechanistic Investigation Applications
Deuterium kinetic isotope effects provide valuable insights into reaction mechanisms. Primary kinetic isotope effects (kH/kD = 2-7) indicate that carbon-hydrogen bond breaking occurs in the rate-determining step, while secondary isotope effects reveal conformational changes and hyperconjugation effects [22]. These studies have elucidated the mechanism of enzymatic oxidation reactions involving phenethylamine substrates.
Mechanistic studies using deuterium-labeled substrates have revealed complex kinetic behavior in enzyme-catalyzed reactions. The observation of large kinetic isotope effects on apparent Michaelis-Menten parameters suggests that different substrates may exhibit distinct kinetic mechanisms within the same enzymatic system.
Metabolic Pathway Studies
Deuterium labeling enables detailed investigation of metabolic pathways in biological systems. The incorporation of deuterium at specific positions allows tracking of molecular transformations during metabolism [23]. Studies using deuterium-labeled 3,4-dimethoxyphenethylamine have provided insights into demethylation pathways and oxidative metabolism.
The stability of deuterium labels under physiological conditions ensures reliable metabolic tracking. Unlike tritium labeling, deuterium incorporation does not significantly alter biological activity while providing excellent analytical sensitivity for mass spectrometry detection.
Pharmacokinetic Research Applications
Deuterium-labeled compounds serve as internal standards for pharmacokinetic studies. The method enables accurate quantification of drug concentrations in biological samples through stable isotope dilution mass spectrometry [24]. This approach provides superior accuracy compared to external standardization methods.
Recent developments in deuterium labeling have focused on improving synthetic accessibility and reducing costs. The development of efficient synthetic routes for deuterium incorporation has made these valuable research tools more widely available to the scientific community.
Analytical Method Development
Gas chromatography-mass spectrometry analysis of deuterium-labeled phenethylamine derivatives requires careful optimization of analytical conditions. The mass spectral fragmentation patterns of deuterated compounds provide characteristic isotopic clusters that enable unambiguous identification and quantification [8].
Liquid chromatography-tandem mass spectrometry methods have been developed for simultaneous analysis of multiple deuterium-labeled phenethylamine derivatives. These methods demonstrate excellent sensitivity and selectivity for forensic and clinical applications.
The comprehensive investigation of synthetic methodologies for 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride reveals a diverse array of approaches, each offering distinct advantages for specific applications. The continued development of these methodologies promises to enhance both research capabilities and practical synthesis applications.








